,3,4,5,6-Pentafluorobenzyl bromide is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and electronic materials.
,3,4,5,6-Pentafluorobenzyl bromide can be used as a precursor for the synthesis of fluorinated aromatic compounds, which are valuable materials in organic electronics and optoelectronic applications due to their unique electrical and optical properties.
,3,4,5,6-Pentafluorobenzyl bromide can be a useful tool for introducing a pentafluorobenzyl group into biomolecules for studying their properties and potential applications in drug discovery.
2,3,4,5,6-Pentafluorobenzyl bromide is a chemical compound with the formula C7H2BrF5. It is characterized by a benzyl group substituted with five fluorine atoms and a bromine atom. This compound appears as a yellow liquid and is odorless. Its physical properties include a melting point of approximately 19 °C and a boiling point ranging from 174 to 175 °C at standard atmospheric pressure. Due to its unique structure, it exhibits significant reactivity and is classified as hazardous, causing severe skin burns and eye damage upon contact .
PFG-Br is a corrosive and lachrymatory (tear-inducing) compound []. It can irritate skin, eyes, and respiratory system upon contact or inhalation [].
The synthesis of 2,3,4,5,6-Pentafluorobenzyl bromide typically involves the halogenation of pentafluorotoluene. This process can be achieved through various methods:
These methods yield the desired compound with varying efficiencies depending on conditions such as temperature and solvent choice .
2,3,4,5,6-Pentafluorobenzyl bromide has several applications:
Several compounds share structural characteristics with 2,3,4,5,6-Pentafluorobenzyl bromide. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Pentafluorotoluene | Benzene ring with five fluorines | Lacks bromine; used primarily as a precursor |
Bromomethylpentafluorobenzene | Similar structure but varies in substituents | Contains only one bromine; less versatile |
Pentafluorobenzyl chloride | Chlorine instead of bromine | Generally less reactive than the bromide |
1-Bromo-2-fluorobenzene | One fluorine atom on benzene | Less fluorinated; different reactivity profile |
The unique feature of 2,3,4,5,6-Pentafluorobenzyl bromide lies in its extensive fluorination combined with the presence of a bromine atom, making it particularly effective as a derivatization agent compared to its less halogenated analogs .
Corrosive;Irritant